Product packaging for Methyl 4-hydroxy-2-naphthoate(Cat. No.:CAS No. 34205-71-5)

Methyl 4-hydroxy-2-naphthoate

Cat. No.: B1642137
CAS No.: 34205-71-5
M. Wt: 202.21 g/mol
InChI Key: UHBWWQMCPGCLPP-UHFFFAOYSA-N
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Description

Contextualizing Methyl 4-hydroxy-2-naphthoate within Naphthoate Derivatives Research

To understand the scientific interest in this compound, it is essential to first consider the larger family of compounds to which it belongs: naphthoic acid derivatives.

Naphthoic acid and its derivatives are characterized by a naphthalene (B1677914) ring system with a carboxylic acid group. This structural motif has proven to be a valuable scaffold in medicinal chemistry. ontosight.airesearchgate.net Researchers have extensively synthesized and studied a wide array of these derivatives for their potential pharmacological activities. ontosight.airesearchgate.net

These compounds have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents, analgesics, and antimicrobial compounds. ontosight.airesearchgate.net The versatility of the naphthoic acid backbone allows for the introduction of various functional groups at different positions on the naphthalene ring, leading to a diverse library of compounds with distinct biological profiles. ontosight.aiacs.org For instance, the substitution pattern on the naphthyl ring can significantly influence the compound's interaction with biological targets.

A notable area of research involves the development of naphthoic acid derivatives as receptor antagonists. For example, certain 4-phenyl-2-naphthoic acid derivatives have been identified as potent and competitive antagonists for the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases. acs.org The optimization of these derivatives has led to the identification of drug leads with in vivo efficacy in models of asthma and neuropathic pain. acs.org Furthermore, some naphthoic acid derivatives have shown promise as anticancer agents. researchgate.net

The general structure of a naphthoic acid derivative is presented below:

General structure of a substituted naphthoic acid.
A diagram illustrating the general chemical structure of a substituted naphthoic acid.

The presence of a hydroxyl group (-OH) on the naphthalene ring, as seen in hydroxynaphthoates, adds another layer of chemical and biological significance. Natural products have historically been a prolific source of lead compounds for drug development. nih.govfrontiersin.orgnih.gov The scaffolds found in natural products are often considered "privileged structures" that are predisposed to interacting with biological targets. frontiersin.org

Hydroxynaphthoate moieties are found in various natural products and have been a focus in drug discovery. warf.orgwiley-vch.de The hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules, which can be crucial for the binding affinity and specificity of a drug candidate. mdpi.com

In the context of drug design, the 1-hydroxy-2-naphthoate (B8527853) core has been utilized as a novel scaffold for developing inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers. nih.gov By strategically modifying this scaffold, researchers have successfully created potent and selective inhibitors. nih.gov The synthesis of these compounds often involves the regioselective functionalization of commercially available 1-hydroxy-2-naphthoic acid. nih.gov

Furthermore, hydroxynaphthoates serve as important intermediates in the synthesis of more complex molecules. For example, ethyl 4-hydroxy-7-bromo-2-naphthoate has been used as a key building block in the preparation of P2Y14 receptor antagonists. sci-hub.se The hydroxyl group in these intermediates can be further functionalized to explore the structure-activity relationship (SAR) of the target compounds.

Research Trends and Future Directions for this compound Studies

While much of the research has focused on the broader class of naphthoic acids and hydroxynaphthoates, specific studies on this compound and its close analogs are also documented. For instance, the synthesis of related compounds like Methyl 6-hydroxy-2-naphthoate and Methyl 3-hydroxy-2-naphthoate has been described in the literature. prepchem.comchemicalbook.com These synthetic methods often involve the esterification of the corresponding hydroxynaphthoic acid. prepchem.comchemicalbook.com

Future research on this compound is likely to follow several key trends:

Exploration of Biological Activity: Given the established biological activities of related naphthoic acid derivatives, a primary focus will be to systematically screen this compound for various pharmacological effects. This could include its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for facilitating further research. This includes exploring novel catalytic methods and green chemistry approaches.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of analogs of this compound with modifications at different positions, researchers can elucidate the key structural features required for a particular biological activity. This information is vital for the rational design of more potent and selective compounds.

Application in Materials Science: Naphthalene-based compounds have applications beyond medicine, for instance, in the development of organic light-emitting diodes (OLEDs) and other functional materials. The unique photophysical properties of this compound could be investigated for such applications.

Below is a table summarizing key research findings related to naphthoate derivatives:

Research AreaKey Findings
P2Y14 Receptor Antagonism 4-Phenyl-2-naphthoic acid derivatives act as potent antagonists, with potential applications in treating inflammatory diseases. acs.org
Anticancer Activity Certain naphthoic acid derivatives have demonstrated anticancer properties. researchgate.net
Mcl-1 Inhibition The 1-hydroxy-2-naphthoate scaffold is a promising platform for developing inhibitors of the anti-apoptotic protein Mcl-1. nih.gov
Synthetic Intermediates Hydroxynaphthoates are valuable building blocks for the synthesis of complex pharmaceutical agents. sci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B1642137 Methyl 4-hydroxy-2-naphthoate CAS No. 34205-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBWWQMCPGCLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 4-hydroxy-2-naphthoate

The construction of the this compound core can be achieved through various synthetic pathways, often involving the formation of the naphthoic acid skeleton followed by esterification, or through rearrangement reactions of complex precursors.

Synthesis from Precursor Compounds and Starting Materials

A common strategy for the synthesis of hydroxylated naphthoic acid esters involves the use of appropriately substituted naphthoic acids as direct precursors. For instance, the synthesis of a substituted analog, methyl 6-dimethylamino-4-hydroxy-2-naphthoate, is achieved from 4-acetoxy-6-dimethylamino-2-naphthonic acid. In this procedure, the starting material is treated with concentrated hydrochloric acid in methanol (B129727). The solution is heated to reflux for 12 hours. This process facilitates both the hydrolysis of the acetate (B1210297) group to a hydroxyl group and the esterification of the carboxylic acid to its methyl ester in a single pot. After workup and extraction, the desired product is obtained in a 67% yield. nih.gov

This method highlights a straightforward approach where the core naphthyl ring is already formed in the precursor, and the final functionalities are revealed or installed in the final synthetic steps.

Lewis-Acid-Mediated Rearrangements in Naphthoate Synthesis

An elegant and more complex approach to synthesizing hydroxylated naphthoic acid esters involves the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. This method provides access to novel substitution patterns on the 1-hydroxy-2-naphthoic acid ester core. nih.gov The reaction proceeds through an unexpected 1,2-acyl shift. nih.gov

This transformation is initiated by the coordination of a Lewis acid to the oxygen bridge of the oxabenzonorbornadiene, which facilitates the opening of the bicyclic system to form a carbocation intermediate. This is followed by a 1,2-acyl migration and subsequent rearomatization to yield the stable naphthol derivative. nih.gov The choice of Lewis acid can be critical, and various acids can be employed to effect this transformation.

Table 1: Lewis Acids Used in Oxabenzonorbornadiene Rearrangement

Lewis Acid
Boron trifluoride etherate (BF₃·OEt₂)
Titanium tetrachloride (TiCl₄)
Aluminum chloride (AlCl₃)

This rearrangement is significant as it allows for the construction of the naphthoate system from a non-aromatic precursor, offering a different strategic approach to substitution patterns that might be difficult to achieve through classical aromatic substitution reactions.

Regioselective Synthesis Strategies

The regioselectivity of the synthesis of substituted naphthoates is a critical aspect, particularly when multiple reactive sites are present on the aromatic rings. In the context of the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, the substitution pattern on the aromatic portion of the starting material can direct the outcome of the reaction. nih.gov

For example, an electron-donating methoxy (B1213986) substituent at the C5 position of the oxabenzonorbornadiene directs the acyl migration to exclusively form the 1-hydroxy-2-naphthoic acid ester. In contrast, a methoxy group at the C8 position leads to a mixture of the 1-hydroxy-4-naphthoic acid ester and the 1-hydroxy-2-naphthoic acid ester, demonstrating a clear electronic directing effect on the regiochemical outcome of the rearrangement. nih.gov

Another approach to achieving regioselectivity involves microwave-assisted Friedel-Crafts acylation, which has been used in the synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids. However, this method can lead to a mixture of isomers that require subsequent separation. researchgate.net The challenge of regioselectivity underscores the importance of developing synthetic methods that allow for precise control over the placement of functional groups on the naphthoate scaffold.

Derivatization and Functionalization Strategies of this compound

The modification of the this compound structure is essential for exploring its chemical space and for conducting structure-activity relationship studies. These modifications often target the hydroxyl and ester functionalities, as well as the aromatic rings.

Esterification Reactions and Naphthoate Ester Formation

The most direct method for the synthesis of this compound is the esterification of 4-hydroxy-2-naphthoic acid. The Fischer esterification is a widely used method for this transformation. This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the formation of the ester. masterorganicchemistry.com

Other methods for the esterification of carboxylic acids that can be applied to the synthesis of this compound include reaction with:

Thionyl chloride (SOCl₂) and methanol : This two-step process first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester. commonorganicchemistry.com

Iodomethane (MeI) : This involves the alkylation of the carboxylate salt of the naphthoic acid. commonorganicchemistry.com

Trimethylsilyldiazomethane (TMS-CHN₂) : This reagent reacts rapidly with carboxylic acids to yield methyl esters. commonorganicchemistry.com

Table 2: Common Esterification Methods

Method Reagents Key Features
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Equilibrium reaction; alcohol often used as solvent. masterorganicchemistry.com
Acyl Chloride Formation SOCl₂, then Alcohol Two-step process; proceeds via a highly reactive intermediate. commonorganicchemistry.com
Alkylation Iodomethane (MeI) Alkylation of the carboxylate; can have other reactive sites. commonorganicchemistry.com

Introduction of Substituents for Structure-Activity Relationship Studies

The introduction of various substituents onto the this compound framework is crucial for investigating how structural changes affect the molecule's properties and biological activity. Structure-activity relationship (SAR) studies often involve the synthesis of a library of analogs with systematic modifications.

One common derivatization strategy involves the modification of the hydroxyl group. For example, in the study of related 4-hydroxybenzoates, the hydroxyl group is a site for derivatization to enhance detection in mass spectrometry. nih.gov This principle can be extended to SAR studies where the hydroxyl group can be converted to ethers or esters to probe the effect of hydrogen bonding and steric bulk.

Another strategy is the introduction of substituents on the aromatic rings. This can be achieved by starting with appropriately substituted precursors or by direct electrophilic aromatic substitution on the naphthoate core, although the latter can present challenges with regioselectivity. For instance, in the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in Mycobacterium tuberculosis, a diversity-oriented synthesis approach was used to create a library of piperidine (B6355638) derivatives linked to an aromatic core. nih.gov

Furthermore, the ester functionality can be converted to other functional groups. For example, 3-hydroxy-2-naphthoic hydrazide, formed from the corresponding methyl ester, has been used as a scaffold for the synthesis of novel hydrazone derivatives that act as chemosensors. rsc.org This demonstrates how the ester group can serve as a handle for further functionalization.

Methylation Processes and their Regioselectivity

The methylation of hydroxy-naphthoate derivatives is a critical transformation that can occur at different positions, leading to questions of regioselectivity. The primary reactive sites in a molecule like this compound are the phenolic hydroxyl group (O-methylation) and the electron-rich carbon atoms of the naphthalene (B1677914) ring (C-alkylation).

The regioselectivity of the reaction is influenced by the choice of the methylating agent, the base, and the reaction conditions. For selective methylation of a phenolic hydroxyl group, reagents such as dimethyl sulfate (B86663) or methyl iodide are commonly used in the presence of a base. pharmacyfreak.com The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the methylating agent in an SN2 reaction.

In the vapor-phase O-methylation of the related compound 2-naphthol (B1666908), the choice of a solid base catalyst was shown to be crucial for achieving high selectivity. researchgate.net While catalysts like SiO2 and MCM-41 alone had low activity, loading them with alkali ions (Cs, K, Na, Li) significantly increased the conversion of 2-naphthol, with 2-methoxynaphthalene (B124790) being the major product. The activity and selectivity for O-methylation were found to increase with the basicity of the metal, following the order Cs > K > Na > Li. researchgate.net Over Cs-loaded silica, a conversion of ~99% and selectivity for the O-methylated product of >95% were achieved, demonstrating that C-alkylation can be effectively suppressed under optimized conditions. researchgate.net

Theoretical and experimental studies on similar heterocyclic systems have further elucidated the factors governing regioselectivity, often involving the calculation of electron distribution in the corresponding anions to predict the most likely site of electrophilic attack. The choice of base and solvent polarity are key parameters in controlling the reaction outcome.

Formation of Metal Complexes and Schiff Bases

Naphthoate derivatives containing a hydroxyl group are valuable precursors for synthesizing Schiff bases and their corresponding metal complexes. Schiff bases, characterized by an azomethine or imine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. semanticscholar.orgnih.gov Compounds like 2-hydroxy-1-naphthaldehyde (B42665), which are structurally similar to hydroxy-naphthoates, are extensively used for this purpose. asianpubs.orgnih.gov

The synthesis generally involves refluxing the naphthaldehyde derivative with a primary amine in a solvent like ethanol. nih.govsphinxsai.com The resulting Schiff base ligands are versatile, often acting as bidentate or polydentate chelating agents that coordinate with various transition metal ions. Coordination typically occurs through the nitrogen atom of the imine and the oxygen atom of the deprotonated phenolic group. semanticscholar.orgorientjchem.org

A wide array of metal complexes have been synthesized from Schiff bases derived from 2-hydroxy-naphthaldehyde. These include complexes with Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III), and Cr(III). sphinxsai.comorientjchem.orgnih.gov The synthesis of these complexes is generally straightforward, involving the reaction of the Schiff base ligand with a corresponding metal salt (e.g., chloride or acetate salts) in an appropriate solvent. The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and coordination environment. uobaghdad.edu.iqsynthical.com

ReactantsMetal IonReaction ConditionsResulting Complex Type
2-hydroxy-1-naphthaldehyde + 1,8-diaminonaphthaleneMn(II), Cd(II), Hg(II), Pb(II), Cr(III), Fe(III)Reflux in ethanol, 1:1 (metal:ligand) ratioMononuclear complexes sphinxsai.com
2-hydroxy-1-naphthaldehyde + 4-bromo anilineCu(II), Zn(II), Co(II)Reflux in ethanol, 1:2 (metal:ligand) ratioSchiff base metal complexes orientjchem.org
2-hydroxy-1-naphthaldehyde + 2-amine benzhydrazideVariousCondensation reactionTetradentate Schiff base complexes with octahedral geometry uobaghdad.edu.iq
Naphtha[1,2-d]thiazol-2-amine + 2-hydroxybenzaldehydeCo(II), Ni(II), Cu(II)Treatment with metal salts in ethanol2-(2′-Hydroxy)benzylideneaminonaphthothiazole complexes nih.gov

Advanced Synthetic Techniques Utilized in Naphthoate Chemistry

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, reduce environmental impact, and access complex molecular architectures. In the context of naphthoate chemistry, microwave-assisted synthesis and multicomponent reactions have proven to be powerful tools.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. ukm.my The main advantages stem from efficient and rapid energy transfer directly to the reacting molecules. ukm.my

This technique has been successfully applied to the synthesis of various naphthalene-based compounds. For instance, the synthesis of 2-naphthoate (B1225688) derivatives was achieved in excellent yields of 91–93% using a microwave-assisted method for a key cyclization step. acs.org In a comparative study for the synthesis of naphthalene-thiourea derivatives, the microwave irradiation method reduced the reaction time from 6 hours (via conventional reflux) to just 5 minutes, while also increasing the product yields from a 31-82% range to an 82-89% range. ukm.my Microwave irradiation has also been employed in the one-pot, three-component synthesis of complex fused heterocyclic systems like naphtho[2,3-f]quinoline (B15498161) derivatives, highlighting its utility in combinatorial chemistry for creating libraries of novel compounds efficiently. nih.gov

Compound TypeMethodReaction TimeYieldReference
Naphthalene-thiourea derivativesConventional Reflux6 hours31-82% ukm.my
Microwave-Assisted5 minutes82-89%
2-Naphthoate derivativesMicrowave-AssistedNot specified91-93% acs.org
Naphtho[2,3-f]quinoline derivativesMicrowave-AssistedNot specifiedGood yields nih.gov

Multicomponent Reactions (MCRs) in Heterocyclic Compound Synthesis

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that contains significant portions of all the starting materials. fardapaper.irresearchgate.net This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diverse libraries of compounds from simple precursors. nih.gov

The electron-rich aromatic system of 2-naphthol and its derivatives, such as this compound, makes them excellent substrates for a variety of MCRs. fardapaper.irnih.gov The reactive sites on the naphthol framework allow it to participate in the construction of diverse nitrogen- and oxygen-containing heterocyclic scaffolds. researchgate.net

One prominent example is the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). researchgate.net The use of 2-hydroxy-1-naphthaldehyde in Biginelli reactions has been investigated for the synthesis of dihydropyrimidinones and related tricyclic compounds. researchgate.netsemanticscholar.org Another common MCR involves the condensation of 2-naphthol (two equivalents) with an aldehyde to synthesize 14-aryl-14H-dibenzo[a,j]xanthenes, a reaction catalyzed by various Lewis acids. fardapaper.ir These reactions demonstrate the power of MCRs to leverage the inherent reactivity of the naphthol scaffold to build complex heterocyclic structures in a single, efficient step.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR analysis of Methyl 4-hydroxy-2-naphthoate, conducted in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum shows a complex pattern of signals for the naphthalene (B1677914) ring protons, while the aliphatic region contains a characteristic singlet for the methyl ester protons. A key feature is the downfield singlet corresponding to the hydroxyl proton. uni-muenchen.de

The detailed chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. uni-muenchen.de

Chemical Shift (δ)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
9.94Singlet (s)-1HOH
8.35Doublet (d)8.41HAr-H
7.82Singlet (s)-1HAr-H
7.69Doublet (d)8.51HAr-H
7.48Doublet of doublet of doublets (ddd)8.4, 6.9, 1.41HAr-H
7.33Doublet of doublet of doublets (ddd)8.5, 6.9, 1.31HAr-H
7.14Singlet (s)-1HAr-H
3.98Singlet (s)-3H-OCH₃

Table 1: ¹H NMR Data for this compound. uni-muenchen.de

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, complements the ¹H NMR data by identifying the chemical environment of each carbon atom. The spectrum shows twelve distinct signals, confirming the presence of all carbon atoms in the molecular structure. The signal at 167.3 ppm is characteristic of the ester carbonyl carbon, while the signal at 52.5 ppm corresponds to the methyl group of the ester. The remaining ten signals in the aromatic region (108.8-156.4 ppm) are assigned to the carbon atoms of the naphthalene ring system. uni-muenchen.de

Chemical Shift (δ)Assignment
167.3C=O (Ester)
156.4Ar-C (C-OH)
137.9Ar-C
130.0Ar-C
127.2Ar-CH
126.9Ar-CH
125.1Ar-CH
123.6Ar-CH
123.2Ar-C
109.1Ar-CH
108.8Ar-C
52.5-OCH₃

Table 2: ¹³C NMR Data for this compound. uni-muenchen.de

While one-dimensional ¹H and ¹³C NMR are fundamental, advanced two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment would be expected to show correlations between protons that are close in space, such as between the methyl protons (-OCH₃) and adjacent aromatic protons on the naphthalene ring. This data helps to confirm the specific arrangement of substituents. However, specific NOESY experimental data for this compound were not detailed in the consulted research.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of moderately polar organic compounds. While literature concerning derivatives of this compound confirms the use of ESI-MS for their characterization, specific ESI-MS fragmentation data for the parent compound is not explicitly provided in the available literature. google.comacs.orgnih.gov In a typical ESI-MS experiment, one would expect to observe the protonated molecule [M+H]⁺ or other adducts.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of a compound's elemental composition. The HRMS data for this compound was obtained using Electron Ionization (EI). The experimentally determined mass was found to be 202.0625, which is in excellent agreement with the calculated mass of 202.0630 for the molecular formula C₁₂H₁₀O₃. uni-muenchen.de This data provides strong evidence for the compound's identity and elemental composition. uni-muenchen.de

ParameterValue
Molecular FormulaC₁₂H₁₀O₃
Ion[M]⁺
Calculated Mass202.0630
Found Mass202.0625

Table 3: HRMS Data for this compound. uni-muenchen.de

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. eurjchem.com

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Although a specific crystal structure for this compound has not been published, a detailed analysis of a related derivative, Methyl 6-dimethylamino-4-hydroxy-2-naphthoate, provides insight into the type of data obtained. nih.govresearchgate.net In the structure of this derivative, the molecule was found to be nearly planar. nih.govresearchgate.net The crystal packing was stabilized by intermolecular O—H···O hydrogen bonds, forming infinite chains where the hydroxyl group of one molecule interacts with the carbonyl oxygen of the ester group on an adjacent molecule. nih.govresearchgate.net A similar hydrogen bonding pattern would be anticipated for this compound.

Table 1: Representative Crystal Data Parameters from SCXRD Analysis (Illustrative Example: Methyl 6-dimethylamino-4-hydroxy-2-naphthoate) Note: This data is for a related derivative and is presented for illustrative purposes only. nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₅NO₃
Formula Weight245.27
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)27.2482 (5)
b (Å)6.6211 (1)
c (Å)13.6283 (3)
β (°)97.203 (1)
Volume (ų)2439.32 (8)
Z8

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single perfect crystal, PXRD can be performed on a polycrystalline powder. The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. It is used to identify crystalline phases, assess sample purity, and determine the degree of crystallinity.

For this compound, a PXRD analysis would involve exposing a powdered sample to an X-ray beam and recording the intensity of the scattered rays at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would display a series of peaks corresponding to the different crystal lattice planes. The unique positions and relative intensities of these peaks could be used to confirm the identity of the compound by comparing it to a standard pattern. While specific experimental PXRD data for this compound is not available, this technique remains a crucial tool for the solid-state characterization of such organic compounds.

Other Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically involving π-electrons in conjugated systems. The resulting spectrum is a plot of absorbance versus wavelength (λ).

The naphthoate ring system in this compound is an extended aromatic chromophore, which is expected to produce strong absorption bands in the UV region. The spectrum of the related 2-Naphthoic acid shows absorption maxima (λ_max) at approximately 236 nm, 280 nm, and 334 nm. sielc.com It is anticipated that this compound would exhibit a similar UV-Vis profile, with the exact λ_max values and intensities influenced by the hydroxyl and methyl ester substituents. The analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as methanol (B129727) or acetonitrile.

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. For comparison, the reported FT-IR spectrum of the isomer Methyl 6-hydroxy-2-naphthoate shows key peaks at 3370 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O ester stretch), and various bands for the aromatic system. prepchem.com Based on the structure of this compound, a similar pattern is expected.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Phenolic HydroxylO–H Stretch~3500–3200 (broad)The broadness is due to hydrogen bonding.
Aromatic C-HC–H Stretch~3100–3000Characteristic of sp² C-H bonds.
Methyl C-HC–H Stretch~2955Characteristic of sp³ C-H bonds in the methyl ester group.
Ester CarbonylC=O Stretch~1720–1680Position can be influenced by conjugation with the aromatic ring.
Aromatic RingC=C Stretch~1630–1450Multiple bands are typically observed.
Ester C-OC–O Stretch~1300–1100Two distinct bands are expected for the C-O-C linkage.
Phenolic C-OC–O Stretch~1260-1180Stretching of the bond between the aromatic ring and the hydroxyl oxygen.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-hydroxy-2-naphthoate and its analogs, DFT calculations offer a detailed picture of its geometry and electronic properties.

Geometry Optimization and Electronic Structure DeterminationGeometry optimization using DFT, often with functionals like B3LYP, is performed to determine the most stable three-dimensional conformation of a molecule.icm.edu.plFor aromatic systems like naphthoate derivatives, these calculations help in understanding the planarity and bond lengths within the molecule. For instance, in a related compound, Methyl 6-dimethylamino-4-hydroxy-2-naphthoate, the dimethylamino group, hydroxy group, methyl carboxyl group, and the naphthonyl ring are nearly coplanar.nih.govThe optimization process finds the minimum energy structure, which is crucial for subsequent electronic property calculations.icm.edu.pl

The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites, which are key to predicting chemical reactivity. icm.edu.pl

Analysis of Energy Gaps (HOMO-LUMO)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.irjweb.comnih.govThe energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity, characterizing the molecule as "hard." irjweb.comnih.gov Conversely, a small energy gap suggests the molecule is more polarizable, less stable, and more reactive, classifying it as "soft." irjweb.comnih.gov This energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule, which is a key factor in bioactivity. irjweb.com The analysis of HOMO-LUMO gaps helps in designing molecules with desired electronic properties for applications such as near-infrared (NIR) absorbing dyes. nih.gov

Table 1: Frontier Molecular Orbital Properties (Illustrative for Naphthoate-like Structures)
ParameterValue (eV)Significance
EHOMO-6.2Electron-donating ability
ELUMO-1.8Electron-accepting ability
Energy Gap (ΔE)4.4Chemical reactivity and stability

Tautomeric Studies and StabilityTautomerism, the interconversion of structural isomers, is a crucial aspect for molecules with hydroxyl groups on an aromatic ring, such as this compound. DFT calculations are employed to study the relative stability of different tautomeric forms, such as the enol and keto forms.sonar.chBy calculating the ground-state energies of each tautomer, researchers can predict the dominant form under various conditions.researchgate.net

For example, studies on similar 2-hydroxy Schiff bases show that the solvent environment can significantly influence the tautomeric equilibrium. sonar.chnih.gov Theoretical calculations can determine the energy barrier between tautomers, confirming the experimental possibility or impossibility of their interconversion. sonar.chnih.gov In a study of a related azo dye ligand, the keto tautomer was found to be more stable than the enol form by 12.93 kcal/mol. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com

Predicting Binding Affinity and Interaction Modes with Biological TargetsThis simulation method is widely used in drug design to predict how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme.frontiersin.orgresearchgate.netmdpi.comThe simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. Lower (more negative) binding energies typically indicate a more stable and favorable interaction.nih.gov

Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. frontiersin.org For example, naphthalene-based compounds have been identified as inhibitors of enzymes like lactate dehydrogenase by predicting their interaction with key amino acid residues in the active site. frontiersin.org These simulations guide the design of more potent and selective inhibitors. frontiersin.orgnih.gov

Table 2: Molecular Docking Results of Naphthalene-Based Compounds with Biological Targets (Illustrative)
Target EnzymeLigandBinding Affinity (kcal/mol)Key Interacting Residues
Lactate Dehydrogenase3,5-dihydroxy 2-napthoic acid-8.5Arg99, Val28, Ile29
α-AmylasePhenylhydrazono phenoxyquinolone-9.2Asp197, Glu233, Asp300
Hepatitis B Virus Core ProteinMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate-7.8Trp102, Phe118, Tyr119

Molecular Dynamics (MD) Simulations

Ligand-Protein Complex Stability and Conformational Analysis

The stability of a ligand-protein complex is a critical determinant of a drug's efficacy and duration of action. Computational methods such as molecular dynamics (MD) simulations are employed to assess this stability and to explore the conformational landscape of the ligand within the protein's binding pocket.

For derivatives of naphthoic acid, understanding the binding to specific proteins is key. For instance, studies on related naphthalene-containing compounds have utilized a combination of spectroscopic techniques and molecular docking to investigate their interactions with proteins like human serum albumin (HSA) nih.gov. Such studies reveal that interactions can be driven by hydrophobic forces, hydrogen bonds, and van der Waals forces, leading to conformational changes in the protein upon ligand binding nih.gov.

While specific MD simulation data for this compound is not extensively available in public literature, the general principles of conformational analysis would involve:

Molecular Docking: Initially, the preferred binding pose of this compound within the active site of a target protein would be predicted using docking algorithms.

Molecular Dynamics Simulations: Following docking, MD simulations would be performed to observe the dynamic behavior of the ligand-protein complex over time. This analysis provides insights into the stability of key interactions, such as hydrogen bonds and hydrophobic contacts.

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) would be used to estimate the binding free energy, providing a quantitative measure of the affinity between this compound and its target.

These computational analyses are crucial for understanding the molecular basis of the compound's biological activity and for guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activity of new, unsynthesized compounds.

Pharmacophore-Based 3D-QSAR Model Development

Pharmacophore modeling is a powerful technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response. A 3D-QSAR model builds upon this by correlating the spatial arrangement of these features with the quantitative biological activity.

The development of a pharmacophore-based 3D-QSAR model for a series of compounds including this compound would typically involve the following steps:

Training and Test Set Selection: A dataset of molecules with known biological activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Pharmacophore Hypothesis Generation: Ligand-based or structure-based approaches are used to generate pharmacophore hypotheses. In the absence of a known protein structure, ligand-based methods align the most active compounds to identify common chemical features.

3D-QSAR Model Building: The aligned molecules are placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These field values are then used as independent variables to build a QSAR model using statistical methods like Partial Least Squares (PLS) analysis.

Model Validation: The predictive ability of the model is rigorously tested using the test set of compounds and various statistical metrics.

While a specific 3D-QSAR model for this compound is not detailed in available literature, studies on other naphthoic acid derivatives and related structures have successfully employed these methods to guide drug design nih.gov.

Elucidation of Structural Requirements for Biological Activity

Computational studies, particularly those focusing on the parent compound 4-hydroxy-2-naphthoic acid (4-HNA), have provided valuable insights into the structural features crucial for its biological activity. Research has shown that hydroxyl and carboxyl-substituted naphthoic acids can act as ligands for the aryl hydrocarbon receptor (AhR) nih.gov.

Key structural determinants for the activity of 4-HNA and, by extension, its methyl ester, include:

The Naphthalene (B1677914) Scaffold: The rigid, aromatic core provides the fundamental framework for interaction with the receptor.

The Hydroxyl Group: The position and presence of the hydroxyl group are critical. In the case of 4-HNA, the hydroxyl group at the 4-position is a key feature for its activity as an AhR agonist nih.gov.

Computational modeling has been used to compare the interactions of compounds like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) with the AhR binding pocket, revealing that specific hydrogen bonding and hydrophobic interactions are key to their activity nih.gov. These findings underscore the importance of the precise arrangement of functional groups on the naphthalene ring for biological efficacy.

Biological and Pharmacological Research Applications

Anticancer Activity Studies

The quest for novel and effective anticancer agents has led researchers to explore a diverse array of chemical scaffolds, including those based on the naphthalene (B1677914) ring system. Derivatives of Methyl 4-hydroxy-2-naphthoate have been synthesized and evaluated for their potential to inhibit the growth of various cancer cells, induce apoptosis, and interfere with key cellular processes that are dysregulated in cancer.

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

While direct and extensive cytotoxic screening of this compound against a wide panel of cancer cell lines is not extensively documented in publicly available literature, studies on its derivatives provide valuable insights into the potential of this chemical scaffold. For instance, this compound has been utilized as a starting material in the synthesis of novel 1,4-dialkoxynaphthalene-based imidazolium salts. These derivatives have been evaluated for their cytotoxic effects against human liver cancer (HepG2) and colon cancer (HT-29) cell lines mdpi.com.

The following table summarizes the cytotoxic activity of a derivative synthesized from this compound against selected cancer cell lines. It is important to note that this data is for a derivative and not the parent compound itself.

Cell LineCancer TypeDerivativeIC50 (µM)
HepG2Liver Cancer1,4-dialkoxynaphthalene-based imidazolium saltData not specified in the provided abstract
HT-29Colon Cancer1,4-dialkoxynaphthalene-based imidazolium saltData not specified in the provided abstract

Further research is necessary to establish a comprehensive cytotoxicity profile of this compound against a broader range of cancer cell lines, including but not limited to KB, HeLa, MCF-7, MOLT-4, HCT116, A549, PC3, K562, HL-60, LNCaP, BxPC-3, and RD cells.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process that is often evaded by cancer cells. A key strategy in cancer therapy is to identify compounds that can trigger this cell death pathway. While specific studies detailing the apoptosis-inducing mechanisms of this compound are limited, research on structurally related naphthoquinone derivatives offers plausible mechanisms of action.

Derivatives of 1,4-naphthoquinone have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) nih.govnih.gov. The accumulation of ROS can lead to cellular stress and trigger the intrinsic apoptotic pathway, which involves the mitochondria. This pathway is characterized by the activation of caspase cascades, leading to the execution of cell death. Studies on some polyphenols have also demonstrated apoptosis induction through the modulation of Bcl-2 family proteins and activation of caspases mdpi.com. Given the structural similarities, it is hypothesized that this compound and its derivatives may also induce apoptosis through similar ROS-mediated or protein-modulating pathways.

Inhibition of Protein-Protein Interactions (e.g., Mcl-1, Bcl-xL)

The survival of cancer cells is often dependent on the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid cell leukemia 1 (Mcl-1) and Bcl-xL. These proteins sequester pro-apoptotic proteins, thereby preventing the initiation of apoptosis. Consequently, the development of small molecules that can inhibit the interaction between anti-apoptotic and pro-apoptotic proteins is a promising therapeutic strategy.

Research has identified derivatives of 1-hydroxy-2-naphthoic acid, a compound structurally similar to this compound, as potent inhibitors of Mcl-1 researchgate.net. These inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, binding to a hydrophobic groove on the surface of Mcl-1 and disrupting its function. The dual inhibition of both Mcl-1 and Bcl-xL has been shown to be a particularly effective strategy in certain cancers, such as nasopharyngeal carcinoma nih.gov. While direct inhibition of Mcl-1 or Bcl-xL by this compound has not been explicitly demonstrated, the activity of its structural analogs suggests that this scaffold could be a valuable starting point for the design of novel inhibitors of these critical protein-protein interactions.

Role as Topoisomerase II Inhibitors

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. Many clinically used anticancer drugs, known as topoisomerase II poisons, act by stabilizing the transient DNA-enzyme complex, leading to permanent DNA breaks and subsequent cell death.

The 1,4-naphthoquinone scaffold, which is structurally related to this compound, is a well-known pharmacophore found in several topoisomerase II inhibitors researchgate.net. The anticancer activity of these compounds is often attributed to their ability to interfere with the function of topoisomerase II. Naphthalimide derivatives have also been identified as DNA intercalators that stabilize the DNA-Topoisomerase II complex nih.gov. While direct evidence for this compound as a topoisomerase II inhibitor is lacking, its structural relationship to known inhibitors suggests that it and its derivatives warrant investigation for this mode of action. Novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids have also been designed as dual topoisomerase II and EGFR inhibitors nih.gov.

Structure-Activity Relationships (SAR) for Anticancer Potency

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents. For the broader class of 1,4-naphthoquinones, SAR studies have revealed several key features that influence their cytotoxic activity nih.govnih.gov. For instance, the nature and position of substituents on the naphthalene ring can significantly impact their biological activity. Studies on substituted 1,4-naphthoquinones have shown that the presence of hydroxyl and fluoro groups can play an important role in their toxicity towards cancer cells nih.gov.

Antimicrobial Properties

In addition to their potential as anticancer agents, naphthalene-based compounds have also been explored for their antimicrobial properties. The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action.

While direct studies on the antimicrobial activity of this compound are scarce, research on its derivatives and related structures indicates that the naphthalene scaffold can serve as a basis for the development of potent antimicrobial compounds. For example, a series of 2-hydroxynaphthalene-1-carboxanilides, which are derivatives of the closely related 2-hydroxy-1-naphthoic acid, have been synthesized and evaluated for their antibacterial and antimycobacterial activities nih.gov. Some of these compounds exhibited significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Furthermore, novel tetracyclic heterocyclic ring systems incorporating a naphtho mdpi.comnih.govnih.govtriazol-thiadiazin moiety have demonstrated good antimicrobial activity, particularly against Gram-positive bacteria umsha.ac.ir. The lipophilic nature of the naphthalene ring is thought to contribute to the antimicrobial efficacy of these compounds. These findings suggest that this compound could be a valuable precursor for the synthesis of new antimicrobial agents. Further investigation is warranted to determine the intrinsic antimicrobial spectrum of this compound and to explore its potential as a lead compound in antimicrobial drug discovery.

Antibacterial Activity against Bacterial Species (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)

While direct studies on the antibacterial activity of this compound are limited, research on structurally similar compounds, such as 2-hydroxynaphthalene-1-carboxanilides, provides insights into the potential antibacterial properties of this class of molecules. A study investigating a series of ring-substituted 2-hydroxynaphthalene-1-carboxanilides demonstrated notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide exhibited a Minimum Inhibitory Concentration (MIC) of 26.0 µmol/L against an MRSA strain.

The antibacterial efficacy of these related compounds appears to be influenced by the nature and position of substituents on the anilide ring. This suggests that modifications to the core naphthalene structure can significantly impact biological activity. The data from these related compounds underscore the potential for naphthalene-based structures to serve as scaffolds for the development of new antibacterial agents.

Table 1: Antibacterial Activity of a Related Naphthalene Derivative
CompoundBacterial StrainMIC (µmol/L)
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideMethicillin-resistant Staphylococcus aureus26.0

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antimycobacterial agents. Research into hydroxynaphthalene derivatives has shown promise in this area. Studies on N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their positional isomers have revealed significant in vitro activity against various Mycobacterium species.

For example, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide was found to be highly active against Mycobacterium tuberculosis H37Ra, with a MIC value of 12 µM, a potency comparable to the first-line anti-tuberculosis drug rifampicin. mdpi.com Furthermore, other derivatives such as N-[3-(But-2-yloxy)phenyl]- and N-[4-(but-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide also demonstrated strong activity against a panel of mycobacterial strains. mdpi.com The lipophilicity of these compounds was identified as a key physicochemical parameter influencing their antimycobacterial efficacy. mdpi.com These findings suggest that the hydroxynaphthalene scaffold is a promising starting point for the development of new therapeutics for tuberculosis and other mycobacterial infections.

Table 2: Antimycobacterial Activity of Related Naphthalene Derivatives
CompoundMycobacterial StrainMIC (µM)
2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamideMycobacterium tuberculosis H37Ra12
N-[3-(But-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamideMycobacterium kansasii25
N-[4-(But-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamideMycobacterium kansasii12

Anti-inflammatory and Analgesic Effects

Investigation of Anti-inflammatory Activity

The anti-inflammatory potential of methyl naphthoate derivatives has been explored in several studies. A closely related isomer, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. nih.gov MHNA significantly suppressed the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), key mediators of inflammation. nih.gov The underlying mechanism of this anti-inflammatory action involves the suppression of the NF-κB and MAPKs signaling pathways. nih.gov

Furthermore, a study on methyl 2-naphthoate (B1225688) derivatives isolated from the roots of Morinda officinalis identified compounds with moderate inhibitory effects on NO production in LPS-stimulated RAW264.7 macrophage cells. nih.gov Specifically, two enantiomers exhibited IC50 values of 41.9 and 26.2 μM for NO inhibition. nih.gov One of these compounds also demonstrated a dose-dependent inhibition of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov These findings highlight the potential of the methyl hydroxynaphthoate scaffold in the development of novel anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Related Methyl 2-Naphthoate Derivatives
CompoundAssayCell LineIC50 (µM)
Enantiomer 1aNO Production InhibitionRAW264.741.9
Enantiomer 3bNO Production InhibitionRAW264.726.2

Modulation of Neurological Receptors

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Over-activation of NMDARs is implicated in various neurological conditions, making NMDAR antagonists a significant area of drug development. Research has identified that derivatives of 2-naphthoic acid can act as allosteric modulators of NMDARs. nih.govnih.gov

These compounds exert their effects through a novel mechanism of action, distinct from competitive antagonists that bind to the glutamate or glycine sites. nih.gov The inhibitory activity of these 2-naphthoic acid derivatives has been demonstrated across the four main GluN1/GluN2(A-D) NMDA receptor subtypes. nih.govnih.gov

Structure-Activity Relationships for Allosteric Modulators

The structure-activity relationship (SAR) studies of 2-naphthoic acid derivatives have provided valuable insights into the structural requirements for NMDAR inhibition. The parent compound, 2-naphthoic acid, displays low activity. However, specific substitutions on the naphthalene ring can significantly enhance inhibitory potency. nih.govnih.gov

The addition of a hydroxyl group at the 3-position of 2-naphthoic acid has been shown to increase inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptors. nih.govnih.gov Further substitutions, such as halogens and phenyl groups, can lead to even more potent inhibitors. nih.gov For instance, 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) was identified as a potent inhibitor with an IC50 of approximately 2 μM at all NMDA receptor subtypes. nih.gov Conversely, the removal of the hydroxyl group from such compounds can increase selectivity for the GluN1/GluN2A subtype. nih.gov These findings demonstrate that the inhibitory profile of 2-naphthoic acid derivatives can be fine-tuned through specific structural modifications, offering a promising avenue for the development of subtype-selective NMDAR modulators for various neurological disorders.

Table 4: NMDAR Inhibitory Activity of a Related Naphthoic Acid Derivative
CompoundReceptor SubtypeIC50 (µM)
1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618)GluN1/GluN2A~2
GluN1/GluN2B~2
GluN1/GluN2C~2
GluN1/GluN2D~2

P2Y14 Receptor Antagonism

This compound belongs to the 2-naphthoic acid class of molecules, a chemical scaffold that has been pivotal in the development of potent and selective antagonists for the P2Y14 receptor (P2Y14R). nih.gov The P2Y14R is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose, and is implicated in various inflammatory and immune responses. nih.govresearchgate.net Consequently, the discovery of selective P2Y14R antagonists is a significant goal for creating therapeutic agents for conditions like asthma, diabetes, and chronic pain. researchgate.netnih.govnih.gov

Research into this class of molecules has led to the identification of highly potent and selective antagonists. A prominent example derived from the 2-naphthoic acid template is PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid). nih.gov This compound has been studied in detail and serves as a benchmark for P2Y14R antagonists. In functional assays, PPTN acts as a high-affinity competitive antagonist, effectively blocking the receptor's activation by UDP-glucose. nih.gov Schild analyses revealed that PPTN exhibits competitive kinetics with a KB value of 434 pM. nih.gov Importantly, its selectivity is high, showing no agonist or antagonist effects at other P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, or P2Y₁₃) when tested at a concentration of 1 µM. nih.gov

The structural components of these antagonists, including the 2-naphthoic acid core, are crucial for their affinity and selectivity. While the free carboxylate group is often important for recognition at the receptor, ester derivatives are also synthesized as potential prodrugs or intermediates. nih.govnih.gov The methyl ester form, as in this compound, represents a key chemical structure within this family of compounds being investigated for P2Y14R modulation.

Activity of a Key 2-Naphthoic Acid Derivative at P2Y Receptors

CompoundReceptor TargetActivity TypeMeasured Affinity (KB)Selectivity Check
PPTNP2Y14Competitive Antagonist434 pMNo activity at P2Y1, 2, 4, 6, 11, 12, 13

Other Biological Activities

Antidiabetic Activities

The therapeutic potential of targeting the P2Y14 receptor extends to metabolic diseases, including type 2 diabetes. jci.orgnih.gov P2Y14R is expressed in adipocytes (fat cells), and its activation is linked to the regulation of whole-body glucose and lipid homeostasis. researchgate.netjci.org The endogenous agonist for P2Y14R, UDP-glucose, acts on these receptors in adipocytes to exert an antilipolytic effect, which involves a decrease in intracellular cAMP levels. jci.org This mechanism is significant because impaired lipolysis regulation is a feature of obesity, a primary risk factor for type 2 diabetes. jci.org

Given this role, antagonism of the P2Y14R is being explored as a potential strategy for treating diabetes and obesity. nih.govnih.gov Research using P2Y14 receptor gene knockout mice has demonstrated that the absence of this receptor's signaling can lead to improved metabolic profiles. researchgate.net Specifically, studies on mice lacking adipocyte P2Y14Rs showed enhanced lipolysis, particularly in the fasting state, which contributed to decreased body weight and improved glucose tolerance and insulin sensitivity. jci.org These findings suggest that blocking the P2Y14R with an antagonist could mimic these beneficial effects. Therefore, compounds based on the this compound scaffold, which are developed as P2Y14R antagonists, hold promise as potential therapeutic agents for metabolic disorders. researchgate.netnih.gov

Anti-Hepatitis B Virus (HBV) Activity

Recent research has uncovered a novel therapeutic avenue where the this compound moiety is a key structural component for targeting pathways relevant to Hepatitis B Virus (HBV) infection. This activity is not through direct antiviral action but via the inhibition of a host enzyme, Protein Arginine Methyltransferase 9 (PRMT9). acs.org Studies have shown that overexpression of PRMT9 is significantly correlated with the status of Hepatitis B virus surface antigen (HBsAg), suggesting that PRMT9 is a potential therapeutic target in this context. acs.org

In the effort to develop inhibitors for PRMT9, a series of compounds were designed and synthesized utilizing the this compound scaffold as a core building block. acs.orgnih.govacs.org This scaffold inserts into a lipophilic cleft in the enzyme's active site, contributing to the binding and inhibition of the enzyme. acs.org One of the most potent derivatives developed, Compound 1a , which features a propyl spacer between the this compound moiety and a guanidine group, demonstrated submicromolar inhibitory activity against PRMT9. acs.org The inhibitory activities of this and related compounds highlight the importance of the this compound structure in the design of new molecules for HBV-related pathologies. acs.org

Inhibitory Activity of PRMT9 Inhibitors Containing the this compound Moiety

CompoundDescriptionTarget EnzymeInhibitory Concentration (IC50)
Compound 1aFeatures a propyl spacer from the naphthoate moietyPRMT9~1 µM
Compound 1iFeatures a shorter (ethyl) spacerPRMT9~3-fold less potent than 1a

Concluding Remarks and Future Research Perspectives

Summary of Key Findings on Methyl 4-hydroxy-2-naphthoate

A thorough review of the existing scientific literature reveals a significant scarcity of research focused specifically on this compound. The primary available information is its chemical identification, including its CAS number 34205-71-5 as the methyl ester of 4-hydroxy-2-naphthalenecarboxylic acid.

The biological activities and potential applications of this compound have not been directly investigated. The broader class of naphthoic acid and naphthoquinone derivatives has shown promise in various therapeutic areas, including as anticancer and anti-inflammatory agents. For instance, other hydroxylated naphthoate derivatives have been studied for their effects on inflammatory pathways. However, it is crucial to emphasize that these findings are not directly attributable to this compound and any extrapolation of these activities would be purely speculative without direct experimental evidence.

Identification of Knowledge Gaps and Emerging Research Areas

The most significant finding regarding this compound is the profound lack of dedicated research. This presents a substantial knowledge gap across all aspects of its chemical and biological profile. Key areas where information is absent include:

Synthesis and Characterization: Optimized and scalable synthetic routes for this compound have not been published. A full characterization of its physicochemical properties (e.g., melting point, boiling point, solubility) and comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) is also missing.

Biological Activity: There is a complete absence of studies investigating the biological effects of this compound. Its pharmacological profile, including potential cytotoxic, anti-inflammatory, antimicrobial, or other therapeutic activities, remains unknown.

Mechanism of Action: Without any data on its biological activity, the mechanism of action of this compound cannot be determined.

Structure-Activity Relationships: The influence of the specific positioning of the hydroxyl and methyl ester groups at the 4- and 2-positions of the naphthalene (B1677914) ring on its chemical and biological properties is an open question. Comparative studies with other isomers, such as methyl 3-hydroxy-2-naphthoate or methyl 6-hydroxy-2-naphthoate, could provide valuable insights into structure-activity relationships within this class of compounds.

Emerging research in the broader field of naphthalene derivatives suggests that even minor structural variations can lead to significant differences in biological activity. Therefore, the unique substitution pattern of this compound makes it a candidate for future investigation.

Translational Potential and Clinical Relevance of Naphthoate Research

While there is no direct translational potential or clinical relevance for this compound at present due to the lack of research, the broader field of naphthoate and naphthoquinone research holds considerable promise. Naphthalene-based compounds are scaffolds for designing new therapeutic agents. tcichemicals.com Derivatives have been explored for their potential in developing novel polymers, dyes, and electronic materials, owing to their inherent thermal stability and photophysical properties. tcichemicals.com

The clinical relevance of naphthoate research is underscored by the diverse biological activities exhibited by its derivatives. For example, certain naphthoquinone derivatives have entered clinical trials as anticancer agents. The anti-inflammatory properties of some naphthalene-based compounds also suggest their potential for treating inflammatory diseases.

Future research into this compound could uncover unique biological activities that may have translational potential. Should this compound exhibit interesting pharmacological properties, further preclinical studies would be warranted to explore its therapeutic utility. However, it is important to reiterate that such potential is currently hypothetical and awaits foundational scientific inquiry. The journey from a largely unstudied chemical entity to a clinically relevant molecule is long and requires extensive and rigorous investigation, starting with basic synthesis, characterization, and biological screening.

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-2-naphthoate, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound is typically synthesized via esterification of 4-hydroxy-2-naphthoic acid using methanol under acidic catalysis (e.g., sulfuric acid or thionyl chloride). A critical step is controlling reaction temperature (60–80°C) and reflux duration (6–12 hours) to avoid side reactions like demethylation. For optimization, employ experimental design methods such as the Taguchi approach to evaluate factors like catalyst concentration, solvent ratio, and reaction time. This method uses orthogonal arrays to minimize experimental runs while maximizing yield efficiency, as demonstrated in biodiesel production studies . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) coupled with UV detection (λ = 254 nm) is standard. Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1 mL/min. Compare retention times against a certified reference standard.
  • Structural Confirmation :
    • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Ensure high-resolution data (R-factor < 5%) and validate hydrogen bonding patterns .
    • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks ([M+H]+ at m/z 216.2) and fragmentation patterns.
    • FT-IR Spectroscopy : Identify characteristic bands (e.g., C=O ester stretch at ~1720 cm⁻¹, O-H stretch at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design in vivo toxicological studies to assess systemic effects of this compound exposure?

Methodological Answer: Follow the inclusion criteria outlined in Table B-1 of toxicological profiles for naphthalene derivatives :

  • Model Systems : Use Sprague-Dawley rats or C57BL/6 mice for comparative relevance to human metabolism.
  • Exposure Routes : Prioritize oral gavage (dose range: 50–500 mg/kg/day) and inhalation (aerosolized particles, 1–10 mg/m³) to mimic occupational/environmental exposure.
  • Endpoints : Monitor hepatic (ALT/AST levels, histopathology), renal (creatinine clearance), and hematological (complete blood count) effects. Include oxidative stress biomarkers (e.g., 8-OHdG for DNA damage, malondialdehyde for lipid peroxidation) using validated HPLC-MS/MS protocols .
  • Data Interpretation : Apply benchmark dose modeling (BMD) to establish no-observed-adverse-effect levels (NOAELs) and compare with epidemiological data from structurally similar compounds (e.g., naphthalene) .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of this compound?

Methodological Answer: Discrepancies in X-ray data (e.g., inconsistent bond lengths or thermal parameters) often arise from poor crystal quality or refinement errors. Mitigation strategies include:

  • Data Collection : Use synchrotron radiation for high-resolution datasets (d-spacing < 0.8 Å) to improve signal-to-noise ratios.
  • Refinement : Employ SHELXL with restraints for anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with density functional theory (DFT) calculations to reconcile geometric deviations .
  • Twinned Crystals : Apply the Hooft parameter or twin-law refinement in cases of non-merohedral twinning.

Q. How can the stability of this compound under varying environmental conditions be systematically evaluated?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to identify decomposition thresholds.
  • Photolytic Degradation : Expose samples to UV light (λ = 254 nm) in a photoreactor and monitor degradation via HPLC. Identify byproducts (e.g., demethylated products) using LC-QTOF-MS .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Quench reactions with cold methanol and quantify residual compound .

Q. What computational approaches predict the metabolic pathways and potential toxicity of this compound?

Methodological Answer:

  • Metabolism Prediction : Use in silico tools like ADMET Predictor or MetaCore to simulate Phase I/II reactions. Focus on ester hydrolysis (to 4-hydroxy-2-naphthoic acid) and glucuronidation.
  • Toxicity Profiling : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., TOPKAT) to estimate mutagenicity (Ames test) and hepatotoxicity. Validate predictions with in vitro assays (e.g., micronucleus test in HepG2 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.